molecular formula C14H18N4S B6353342 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-77-1

1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6353342
CAS No.: 1029718-77-1
M. Wt: 274.39 g/mol
InChI Key: ZHFYATNNFBCYAM-UHFFFAOYSA-N
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Description

1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a useful research compound. Its molecular formula is C14H18N4S and its molecular weight is 274.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.12521776 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4SC_{20}H_{22}N_4S, indicating the presence of a thiadiazole ring fused with a piperazine moiety. The structural characteristics contribute to its lipophilicity and potential for biological activity.

Anticancer Activity

Numerous derivatives of thiadiazole compounds have been investigated for anticancer properties. For instance, compounds containing the 1,2,4-thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various derivatives, it was noted that certain modifications significantly enhance cytotoxicity against multiple cancer cell lines (e.g., colon and lung cancers) with IC50 values ranging from 10 to 100 µM .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHT-29 (Colon)25
Compound BA549 (Lung)15
Compound CMCF-7 (Breast)30

Anticonvulsant Activity

Thiadiazole derivatives are also explored for their anticonvulsant effects. A study highlighted that certain derivatives exhibited significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example, a compound structurally related to our target showed up to 75% inhibition in seizure activity at a dosage of 20 mg/kg .

Table 2: Anticonvulsant Activity in Animal Models

CompoundTest TypeInhibition (%)Dosage (mg/kg)Reference
Compound DMES83%20
Compound EPTZ74%20

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the range of 50 to 200 µg/mL .

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Compound FS. aureus100
Compound GE. coli150

The biological activities of thiadiazole derivatives often stem from their ability to interact with specific biological targets:

  • Anticancer Mechanism : Thiadiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anticonvulsant Mechanism : These compounds can enhance GABAergic transmission or inhibit glutamate receptors, thus stabilizing neuronal excitability.
  • Antimicrobial Mechanism : The action against bacteria is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings or preclinical models:

  • Study on Seizure Models : A derivative similar to our compound was tested in a PTZ-induced seizure model showing significant anticonvulsant activity compared to traditional medications like phenytoin .
  • Cancer Cell Proliferation Study : Research demonstrated that modifications on the thiadiazole ring led to enhanced potency against breast cancer cell lines, suggesting structure-activity relationships that could guide future drug design .

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-11-3-2-4-12(9-11)10-13-16-14(19-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFYATNNFBCYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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